molecular formula C13H16N2O4 B8638823 1-(5-methoxy-3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone

1-(5-methoxy-3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone

Cat. No. B8638823
M. Wt: 264.28 g/mol
InChI Key: PRJSRHIEVIILRW-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A solution of 1-acetyl-3,3-dimethyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (2.55 g, 9.65 mmol) in methanol (75 mL) was treated with 4.0N HCl in dioxane (19.30 mL, 77 mmol) and maintained at 70° C. for 16 hours. The solution was concentrated under reduced pressure, solids were triturated with diethyl ether and the slurry was filtered to afford 3,3-dimethyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (2.340 g, 94% yield) as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.68 (s, 1 H), 7.36 (s, 1 H), 3.89 (s, 3 H), 3.41 (s, 2 H), 1.33 (s, 6 H).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([O:16][CH3:17])=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=2)[C:6]([CH3:19])([CH3:18])[CH2:5]1)(=O)C.Cl.O1CCOCC1>CO>[CH3:18][C:6]1([CH3:19])[C:7]2[C:12](=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[C:9]([O:16][CH3:17])[CH:8]=2)[NH:4][CH2:5]1

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C)(=O)N1CC(C2=CC(=C(C=C12)[N+](=O)[O-])OC)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
19.3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure, solids
CUSTOM
Type
CUSTOM
Details
were triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the slurry was filtered

Outcomes

Product
Name
Type
product
Smiles
CC1(CNC2=CC(=C(C=C12)OC)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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